molecular formula C12H22F2N2O2 B2365702 Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate CAS No. 1370606-56-6

Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate

Cat. No.: B2365702
CAS No.: 1370606-56-6
M. Wt: 264.317
InChI Key: VFILIGMFQLCSOA-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate is a chemical compound with the molecular formula C12H22F2N2O2 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a difluorocyclohexyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate typically involves the protection of amines using tert-butyl carbamate (Boc) groups. One common method is the amidation of N-Boc-protected amines under mild conditions . The reaction involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Comparison with Similar Compounds

Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its difluorocyclohexyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O2/c1-10(2,3)18-9(17)16-11(8-15)4-6-12(13,14)7-5-11/h4-8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFILIGMFQLCSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(CC1)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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